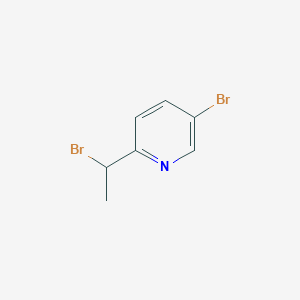

5-Bromo-2-(1-bromoethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1-bromoethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRQBMBPABLNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 1 Bromoethyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 5-Bromo-2-(1-bromoethyl)pyridine, the primary disconnections involve the carbon-bromine bonds on both the pyridine (B92270) ring and the ethyl side chain.

Considerations for the Pyridine Nucleus Halogenation

The introduction of a bromine atom at the C5 position of the pyridine ring is a key synthetic step. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov Therefore, harsh reaction conditions are often required for direct halogenation, which can lead to a mixture of regioisomers. chemrxiv.org

Several strategies can be employed for the selective bromination of the pyridine nucleus:

Electrophilic Aromatic Substitution: Direct bromination of 2-ethylpyridine (B127773) can be achieved using brominating agents like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The ethyl group at the C2 position directs the incoming electrophile to the C5 position.

Activation via N-oxide formation: Conversion of the pyridine nitrogen to an N-oxide increases the electron density of the ring, facilitating electrophilic substitution at the C4 and C6 positions. Subsequent removal of the N-oxide group would be necessary.

Use of Phosphine (B1218219) Reagents: A modern approach involves the use of designed phosphine reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile, allowing for selective halogenation. nih.govchemrxiv.org

Strategies for the Alkyl Side Chain Bromination

The bromination of the ethyl group at the α-position (the carbon adjacent to the pyridine ring) is the second critical transformation.

Common methods for benzylic or α-alkylic bromination include:

Free Radical Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions. The reaction is typically initiated by a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light. This method is effective for brominating the ethyl side chain of a pyridine derivative.

Substitution of a Hydroxyl Group: If the precursor is 5-bromo-2-(1-hydroxyethyl)pyridine, the hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and then substituted with a bromide ion. Alternatively, reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can directly replace the hydroxyl group with a bromine atom.

Precursor Synthesis Approaches

The synthesis of this compound often proceeds through the preparation of key precursors.

Synthesis of 5-Bromo-2-ethylpyridine (B1339753) Derivatives

The synthesis of 5-bromo-2-ethylpyridine is a crucial first step. One common method involves the direct bromination of 2-ethylpyridine. Another approach starts from 2-methylpyridine (B31789) (α-picoline), which can be ethylated at the methyl group. google.com A multi-step synthesis starting from 5-nitro-2-chloropyridine has also been reported, involving condensation with diethyl malonate, decarboxylation, reduction of the nitro group, and a Sandmeyer-type reaction to introduce the bromine. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Ethylpyridine | Br₂, FeBr₃ | 5-Bromo-2-ethylpyridine | |

| 5-Nitro-2-chloropyridine | 1. Diethyl malonate, NaH; 2. H⁺, Δ; 3. H₂, Pd/C; 4. HBr, NaNO₂, Br₂ | 5-Bromo-2-ethylpyridine | google.com |

Preparation of 5-Bromo-2-(1-hydroxyethyl)pyridine Intermediates

The intermediate 5-bromo-2-(1-hydroxyethyl)pyridine can be synthesized through various routes. One method involves the reduction of 5-bromo-2-acetylpyridine. Another approach is the reaction of 5-bromo-2-pyridinecarboxaldehyde with a methyl Grignard reagent (CH₃MgBr). 5-Bromo-2-(hydroxymethyl)pyridine is another related precursor. ncats.io

| Starting Material | Reagents | Product |

| 5-Bromo-2-acetylpyridine | NaBH₄ or LiAlH₄ | 5-Bromo-2-(1-hydroxyethyl)pyridine |

| 5-Bromo-2-pyridinecarboxaldehyde | CH₃MgBr, then H₃O⁺ | 5-Bromo-2-(1-hydroxyethyl)pyridine |

Direct Bromination Strategies

Direct bromination strategies aim to introduce both bromine atoms in a single or a few sequential steps from a common precursor. For instance, starting with 2-ethylpyridine, a one-pot reaction could potentially achieve both ring bromination and side-chain bromination. However, controlling the regioselectivity and preventing over-bromination can be challenging. A more controlled approach would involve the initial synthesis of 5-bromo-2-ethylpyridine, followed by the specific bromination of the ethyl side chain using a reagent like N-bromosuccinimide (NBS).

Regioselective Radical Bromination at the Alkyl Side Chain (e.g., N-Bromosuccinimide (NBS)-Mediated Reactions)

The primary and most direct method for the synthesis of this compound involves the regioselective radical bromination of a 5-bromo-2-ethylpyridine precursor. This reaction specifically targets the benzylic-like position of the ethyl side chain, which is activated by the adjacent pyridine ring. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com

NBS is favored because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is generated in situ. masterorganicchemistry.com This controlled concentration is crucial for minimizing side reactions, such as the competitive electrophilic addition of bromine to the pyridine ring, which can occur with high concentrations of Br₂. The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often requires light (hν) or heat to facilitate the homolytic cleavage of the N-Br bond in NBS and initiate the radical chain process.

The mechanism proceeds via a standard free-radical chain reaction:

Initiation: Homolytic cleavage of the initiator and subsequent hydrogen abstraction from HBr (formed in trace amounts) by the initiator radical to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the ethyl group's carbon adjacent to the pyridine ring. This is the most favored position due to the resonance stabilization of the resulting radical intermediate by the aromatic pyridine system.

Propagation: The pyridinyl ethyl radical then reacts with a molecule of Br₂ (generated from NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.

An analogous reaction is the bromination of 2-methylpyridine derivatives using NBS to form 2-(bromomethyl)pyridine (B1332372) compounds, demonstrating the effectiveness of this method for functionalizing the alkyl side chain at the position alpha to the pyridine nitrogen.

Table 1: Conditions for Radical Side-Chain Bromination

| Precursor | Reagent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 5-Bromo-2-ethylpyridine | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) or AIBN | Carbon tetrachloride (CCl₄), Benzene | Reflux, UV light | This compound |

Bromination of the Pyridine Ring

In alternative synthetic strategies, the bromine atom on the pyridine ring can be introduced at a different stage. For instance, a common route to substituted bromopyridines involves the bromination of an already functionalized pyridine ring. If one were to start from 2-ethylpyridine, regioselective bromination at the 5-position is required to generate the necessary precursor, 5-bromo-2-ethylpyridine.

The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution (like bromination) more challenging than for benzene. However, the ethyl group at the 2-position is an activating group, directing incoming electrophiles. Direct bromination of pyridine itself requires harsh conditions. For substituted pyridines, the conditions can be milder. A common method for the regioselective bromination of aminopyridines is the use of NBS in a suitable solvent, which can yield products like 2-amino-5-bromopyridine (B118841) with high selectivity. chemicalbook.com This amino group can then be removed or converted to other functionalities.

Another well-established method for introducing a bromine atom onto a pyridine ring is the Sandmeyer reaction. heteroletters.org This process involves the diazotization of an aminopyridine precursor (e.g., 2-amino-5-ethylpyridine) with a nitrite (B80452) source in the presence of a strong acid like hydrobromic acid (HBr), followed by decomposition of the resulting diazonium salt with a copper(I) bromide (CuBr) catalyst. A modified Sandmeyer reaction using bromine directly instead of a copper salt has also been reported for the synthesis of 2,5-dibromopyridine (B19318) from 2-amino-5-bromopyridine. heteroletters.org

Table 2: Representative Pyridine Ring Bromination Methods

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-Aminopyridine | N-Bromosuccinimide (NBS), Acetonitrile | 2-Amino-5-bromopyridine | Electrophilic Bromination chemicalbook.com |

| 2-Amino-5-bromopyridine | 1. NaNO₂, HBr; 2. Br₂ | 2,5-Dibromopyridine | Modified Sandmeyer Reaction heteroletters.org |

Stereochemical Considerations in Synthesis

Formation of Chiral Centers at the 1-Bromoethyl Moiety

The synthesis of this compound via the radical bromination of 5-bromo-2-ethylpyridine directly leads to the formation of a new stereocenter. The carbon atom of the ethyl group that is bonded to the bromine atom becomes a chiral center because it is attached to four different groups: a hydrogen atom, a methyl group, a bromine atom, and the 5-bromopyridin-2-yl group.

The radical bromination process typically proceeds through a planar or rapidly inverting trigonal radical intermediate. The subsequent attack by a bromine molecule can occur from either face of the radical with equal probability. Consequently, the reaction is not stereoselective and produces a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of this compound.

Diastereoselective and Enantioselective Synthetic Approaches (Theoretical and Practical)

Achieving an enantiomerically enriched or pure form of this compound requires the use of asymmetric synthesis methodologies. While specific, practical examples for this exact molecule are not widely documented, several theoretical and analogous practical approaches can be considered, drawing from broader research into the synthesis of chiral pyridines. nih.govrsc.org

Theoretical Approaches:

Chiral Resolution: A classical approach would involve the chemical resolution of the racemic mixture. This could be achieved by reacting the racemic product with a single enantiomer of a chiral acid or base to form a pair of diastereomeric salts, which could then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers.

Asymmetric Catalysis: A more modern and efficient approach involves enantioselective catalysis. One could envision a catalytic system that could differentiate between the two enantiotopic benzylic hydrogens on the 5-bromo-2-ethylpyridine precursor. However, enantioselective radical brominations are notoriously difficult to achieve with high selectivity.

Practical Approaches Based on Analogs:

Asymmetric Addition to Alkenyl Pyridines: A viable strategy could involve the synthesis of 5-bromo-2-vinylpyridine (B1288605) nih.gov as an intermediate. The subsequent enantioselective hydrobromination across the double bond, using a chiral catalyst, could theoretically yield one enantiomer of the target compound preferentially. Research on copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand demonstrates the feasibility of achieving high enantioselectivity in additions to pyridine-activated double bonds. nih.govresearchgate.net

Enantioselective Reduction: Another pathway could start with the corresponding ketone, 1-(5-bromopyridin-2-yl)ethan-1-one. The enantioselective reduction of the keto group to a hydroxyl group using chiral reducing agents (e.g., those used in Corey-Bakshi-Shibata reduction) would produce a chiral alcohol. This alcohol could then be converted to the bromide via a substitution reaction (e.g., with PBr₃ or the Appel reaction), which, if proceeding with inversion of configuration, would yield the desired chiral bromoethylpyridine.

Methodological Advancements in Synthesis

Catalytic Systems for Enhanced Yield and Selectivity

Advances in synthetic methodology for pyridine derivatives are increasingly focused on the use of catalytic systems to improve reaction outcomes. For the synthesis of compounds like this compound, catalysis can play a role in both the formation of the precursor and the introduction of chirality.

The development of highly enantioselective catalytic transformations is a key area of research. For instance, the synthesis of chiral pyridine derivatives has been achieved with high enantioselectivity through the use of copper-chiral diphosphine ligand catalysts for the reaction of Grignard reagents with alkenyl pyridines. nih.gov Similarly, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to generate chiral scaffolds that can be further functionalized. rsc.org These examples highlight a significant trend towards using transition metal catalysis to create complex chiral pyridine-containing molecules.

While direct catalytic asymmetric bromination at the side chain remains a challenge, the development of catalysts for related transformations is ongoing. For the precursor synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are routinely used to build the carbon skeleton of complex pyridine derivatives with high efficiency and selectivity, demonstrating the power of catalysis in this area of chemistry. mdpi.com

Novel Reagents and Reaction Conditions

The synthesis of this compound presents a significant challenge in achieving selective bromination at the α-position of the ethyl group without affecting the pyridine ring, which is already substituted with a bromine atom. Traditional methods for such benzylic-type brominations often rely on harsh reagents and conditions, leading to potential side reactions and safety concerns. Consequently, recent research has focused on developing milder and more efficient synthetic protocols through the exploration of novel reagents and innovative reaction conditions.

A key precursor for this synthesis is 5-bromo-2-ethylpyridine. The critical step is the subsequent selective bromination of the ethyl side chain. Modern synthetic strategies have moved away from classical free-radical bromination using liquid bromine or N-Bromosuccinimide (NBS) with thermal initiators like azobisisobutyronitrile (AIBN), seeking alternatives that offer improved safety, selectivity, and sustainability.

One promising area of development is the use of stable, solid brominating agents. Pyridine hydrobromide perbromide (pyridinium tribromide) has emerged as a valuable reagent for the α-bromination of carbonyl compounds, a transformation analogous to the desired benzylic bromination. nih.gov This solid reagent is considerably safer and easier to handle than liquid bromine, reducing risks associated with toxicity and corrosiveness. nih.gov Its application to the bromination of ethylpyridine derivatives represents a significant advancement, offering high selectivity for the target position. nih.gov

In addition to novel reagents, the exploration of innovative reaction conditions, particularly those driven by photochemistry, has opened new avenues for this synthesis. Visible-light photocatalysis, for instance, allows for the generation of radicals under exceptionally mild conditions, often at room temperature. This approach avoids the high temperatures required for thermal initiators, which can lead to undesired by-products.

A hypothetical, yet scientifically grounded, novel synthesis of this compound could involve the reaction of 5-bromo-2-ethylpyridine with pyridine hydrobromide perbromide in the presence of a photocatalyst, such as a ruthenium or iridium complex, under irradiation with visible light (e.g., blue LEDs). This method would represent a state-of-the-art approach to selective radical bromination.

The table below outlines the research findings comparing a classical approach to a proposed novel methodology for the synthesis of this compound.

Table 1: Comparison of

| Feature | Classical Method | Novel Photocatalytic Method |

|---|---|---|

| Starting Material | 5-bromo-2-ethylpyridine | 5-bromo-2-ethylpyridine |

| Brominating Agent | N-Bromosuccinimide (NBS) | Pyridine hydrobromide perbromide |

| Initiator/Catalyst | Azobisisobutyronitrile (AIBN) | Ru(bpy)₃Cl₂ or similar photocatalyst |

| Energy Source | Thermal (Reflux) | Visible Light (e.g., Blue LED) |

| Solvent | Carbon tetrachloride (CCl₄) | Acetonitrile (CH₃CN) or similar polar aprotic solvent |

| Temperature | ~77 °C | Room Temperature |

| Advantages | Established procedure. | Milder reaction conditions, enhanced safety (solid reagent), potentially higher selectivity, and reduced by-product formation. nih.gov |

| Disadvantages | Harsh conditions, use of toxic solvent, potential for over-bromination and other side reactions. | Requires specialized photochemical equipment. |

This evolution towards photocatalytic methods and safer brominating agents reflects a broader trend in modern organic synthesis towards developing more sustainable and efficient chemical transformations.

Reactivity and Reaction Mechanisms of 5 Bromo 2 1 Bromoethyl Pyridine

Reactivity of the 1-Bromoethyl Moiety

The bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the proximity of the pyridine (B92270) ring provides electronic effects that stabilize potential intermediates, such as carbocations and radicals, thereby dictating the preferred reaction pathways.

The 1-bromoethyl group of 5-Bromo-2-(1-bromoethyl)pyridine is a secondary alkyl halide, which can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The competition between these pathways is determined by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. masterorganicchemistry.comreddit.comlibretexts.org

The SN1 (Substitution Nucleophilic Unimolecular) pathway is favored under conditions that promote the formation of a carbocation intermediate. masterorganicchemistry.com For this compound, the SN1 mechanism involves a two-step process:

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond breaks heterolytically, and the bromide ion departs. This results in the formation of a secondary carbocation adjacent to the pyridine ring.

Nucleophilic Attack: The resulting carbocation is then rapidly attacked by a nucleophile.

The stability of the carbocation intermediate is a critical factor for the SN1 mechanism. youtube.com The carbocation formed from this compound is significantly stabilized by resonance. The adjacent pyridine ring can delocalize the positive charge, similar to how a benzene ring stabilizes a benzylic carbocation. ucalgary.ca This resonance stabilization lowers the activation energy for carbocation formation, making the SN1 pathway more accessible than for a typical secondary alkyl halide. Weak nucleophiles, such as water or alcohols (solvolysis conditions), and polar protic solvents, which can solvate both the leaving group and the carbocation, favor the SN1 pathway. libretexts.orgyoutube.com

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comreddit.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com

For this compound, the SN2 reaction proceeds as follows:

The nucleophile performs a backside attack on the carbon atom bonded to the bromine.

A transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The C-Br bond breaks, and the C-Nu bond forms simultaneously, resulting in an inversion of stereochemistry at the chiral center, if applicable.

As a secondary halide, this compound is subject to steric hindrance, which can slow down the rate of SN2 reactions compared to primary halides. youtube.com However, with a sufficiently strong and unhindered nucleophile, the SN2 pathway remains a viable and often competitive mechanism.

| Factor | Conditions Favoring SN1 Pathway | Conditions Favoring SN2 Pathway |

|---|---|---|

| Substrate Structure | Secondary, benzylic-like (stabilizes carbocation) | Secondary (some steric hindrance) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) |

| Stereochemistry | Racemization | Inversion of configuration |

The structure and strength of the nucleophile play a decisive role in determining whether the substitution reaction follows an SN1 or SN2 path.

Strong Nucleophiles: Anions with high charge density, such as hydroxide (OH⁻), alkoxides (RO⁻), cyanide (CN⁻), and azide (N₃⁻), are strong nucleophiles. They favor the SN2 mechanism by readily attacking the electrophilic carbon, forcing the leaving group to depart in a concerted step. libretexts.org

Weak Nucleophiles: Neutral molecules, such as water (H₂O) and alcohols (ROH), are weak nucleophiles. They are generally not strong enough to initiate an SN2 reaction with a secondary halide and will typically react via an SN1 mechanism, provided the carbocation intermediate is stable. ksu.edu.sa

| Nucleophile | Classification | Predominant Mechanism | Expected Product |

|---|---|---|---|

| H₂O | Weak, Neutral | SN1 | 5-Bromo-2-(1-hydroxyethyl)pyridine |

| CH₃OH | Weak, Neutral | SN1 | 5-Bromo-2-(1-methoxyethyl)pyridine |

| NaCN | Strong, Anionic | SN2 | 5-Bromo-2-(1-cyanoethyl)pyridine |

| NaN₃ | Strong, Anionic | SN2 | 5-Bromo-2-(1-azidoethyl)pyridine |

Elimination reactions are often in competition with nucleophilic substitution. lumenlearning.com In these reactions, a hydrogen atom from a carbon adjacent to the leaving group is removed, leading to the formation of a double bond.

E2 Pathway: The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). ksu.edu.sa The base removes a proton from the beta-carbon at the same time the C-Br bond breaks and the C=C pi bond forms.

E1 Pathway: The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. ksu.edu.salumenlearning.com After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions often compete with SN1 reactions, especially at higher temperatures. ksu.edu.sa

For this compound, elimination would result in the formation of 5-Bromo-2-vinylpyridine (B1288605). According to Zaitsev's rule, when multiple alkene products are possible, the more substituted (and thus more stable) alkene is typically the major product. libretexts.org In this case, only one elimination product is possible.

The C-Br bond in the 1-bromoethyl moiety can also undergo homolytic cleavage, particularly under photochemical or high-temperature conditions, to form a radical intermediate. The position adjacent to the pyridine ring is analogous to a benzylic position, and radicals at this site exhibit enhanced stability. ucalgary.ca

Organometallic Reagent Reactivity (e.g., Grignard Reagents, Organolithiums)

The 1-bromoethyl group attached to the pyridine ring at the 2-position is a key site of reactivity. The carbon atom bonded to the bromine is analogous to a benzylic position, making the bromine atom a good leaving group in both nucleophilic substitution and elimination reactions. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are potent nucleophiles and strong bases that can react readily at this site.

When reacting with this compound, these organometallic reagents are expected to primarily target the electrophilic carbon of the bromoethyl side chain. The reaction can proceed via two main pathways:

Nucleophilic Substitution (S_N2): The organometallic reagent attacks the carbon atom, displacing the bromide ion to form a new carbon-carbon bond. This results in the formation of a 2-(1-alkyl/aryl-ethyl)pyridine derivative.

Elimination (E2): If the organometallic reagent is sterically hindered or if the reaction conditions favor it, it can act as a base, abstracting a proton from the methyl group and leading to the elimination of HBr. This pathway yields 5-bromo-2-vinylpyridine.

Recent studies on the use of Grignard reagents with bromopyridines have highlighted novel, transition-metal-free coupling methods. For instance, purple light can promote a radical coupling reaction between Grignard reagents and 2- or 4-bromopyridines via a single electron transfer (SET) mechanism organic-chemistry.org. While this research focuses on the aromatic bromine, it underscores the compatibility of Grignard reagents with the pyridine scaffold organic-chemistry.orgresearchgate.net. In the case of this compound, the higher reactivity of the alkyl bromide would likely make it the preferential site for nucleophilic attack under standard, non-photochemical conditions.

Table 1: Predicted Reactivity of the Bromoethyl Group with Organometallic Reagents

| Organometallic Reagent | Reagent Type | Predicted Major Product(s) | Reaction Type |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Grignard | 5-Bromo-2-(1-methylethyl)pyridine | S_N2 |

| n-Butyllithium (n-BuLi) | Organolithium | 5-Bromo-2-(1-butylpropyl)pyridine | S_N2 |

| tert-Butyllithium (t-BuLi) | Organolithium | 5-Bromo-2-vinylpyridine | E2 (due to steric hindrance) |

| Phenylmagnesium bromide (PhMgBr) | Grignard | 5-Bromo-2-(1-phenylethyl)pyridine | S_N2 |

Reactivity of the Pyridine Ring Bromine

The bromine atom at the 5-position of the pyridine ring behaves as a typical aryl bromide, making it an ideal handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the utility of this compound as a synthetic intermediate.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures, and the 5-bromo position of the pyridine ring is highly susceptible to these transformations nih.gov.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)–C(sp²) bonds nih.gov. This reaction involves the coupling of the 5-bromopyridine moiety with an organoboron reagent, typically an arylboronic acid or boronate ester, in the presence of a palladium catalyst and a base nih.govnih.gov. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids nih.govrsc.orgmdpi.com.

For a substrate like this compound, the Suzuki-Miyaura reaction would selectively occur at the C5-Br bond. Studies on similar substrates, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have shown that palladium catalysts like Pd(PPh₃)₄, in combination with a base such as K₃PO₄ or K₂CO₃ and a solvent system like aqueous 1,4-dioxane, efficiently promote the coupling with various arylboronic acids to give moderate to good yields nih.govmdpi.com. The relative reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C–I > C–Br > C–Cl, making the C5-Br bond a reliable reaction site rsc.orglibretexts.org.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good | nih.gov |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | mdpi.com |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | mdpi.com |

Metal-Catalyzed Cross-Coupling Reactions

Stille Coupling and Other Cross-Coupling Methodologies

The Stille reaction provides another robust method for C–C bond formation by coupling the 5-bromopyridine with an organotin reagent (organostannane) in the presence of a palladium catalyst uwindsor.cawikipedia.orgnrochemistry.com. Organostannanes are known for their stability to air and moisture and their tolerance of most functional groups, making the Stille coupling highly effective for transformations of complex molecules uwindsor.canrochemistry.com. The reaction conditions are generally mild, though a significant drawback is the toxicity of the tin reagents wikipedia.orgorganic-chemistry.org.

Beyond Suzuki and Stille couplings, the 5-bromo position can participate in a range of other important cross-coupling reactions:

Negishi Coupling: Utilizes organozinc reagents, which offer high reactivity and functional group tolerance.

Heck Coupling: Couples the bromopyridine with an alkene to form a substituted vinylpyridine.

Sonogashira Coupling: Involves the reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to produce a pyridyl-substituted alkyne.

Buchwald-Hartwig Amination: Forms a C–N bond by coupling the bromopyridine with an amine.

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, is generally understood to proceed through a catalytic cycle involving three key steps nih.govlibretexts.orgyoutube.comchemrxiv.org.

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyridine ring. This is an oxidative process, changing the oxidation state of palladium from 0 to +2 and forming a square planar arylpalladium(II) bromide intermediate libretexts.orgyoutube.comyoutube.com. This step is often rate-determining in the catalytic cycle libretexts.orgnih.gov. The reactivity of the organic halide is crucial, with aryl bromides being common and effective substrates illinois.edu.

Transmetalation: In this step, the organic group from the second coupling partner (e.g., the organoboron or organotin compound) is transferred to the palladium(II) center, displacing the bromide ligand youtube.comrsc.orgnih.gov. The precise mechanism of transmetalation can be complex and dependent on the specific reaction rsc.orgnih.gov. In the Suzuki-Miyaura reaction, the base plays a critical role by converting the boronic acid into a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center researchgate.netnih.gov. Mechanistic studies suggest this can proceed through a palladium hydroxido complex rather than the palladium halide complex researchgate.net.

Reductive Elimination: This is the final step, where the two organic ligands on the palladium(II) complex couple to form the new C–C bond of the final product acs.orgnih.gov. The palladium is reduced from Pd(II) back to its Pd(0) state, regenerating the active catalyst which can then enter another cycle youtube.comyoutube.com. For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium complex youtube.com.

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

graph TD

A[Pd(0)L₂] -- Oxidative Addition

(+ Ar-Br) --> B{Ar-Pd(II)L₂-Br};

B -- Transmetalation

(+ R-M) --> C{Ar-Pd(II)L₂-R};

C -- Reductive Elimination --> A;

C --" "--> D[Ar-R Product];

subgraph Legend

direction LR

Ar = 5-(2-(1-bromoethyl))pyridyl

R-M = Organometallic Reagent (e.g., R-B(OH)₂, R-SnBu₃)

L = Ligand

end

Direct Aromatic Functionalization (e.g., Lithiation, Halogen-Metal Exchange)

Direct functionalization of the C5-Br bond can be achieved through halogen-metal exchange, a powerful method for creating a nucleophilic carbon center on the pyridine ring znaturforsch.comwikipedia.org. This reaction typically involves treating the bromopyridine with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi, s-BuLi) or a Grignard reagent (e.g., i-PrMgCl·LiCl), at low temperatures (e.g., -78 °C) znaturforsch.commdpi.comresearchgate.net.

The exchange of bromine for a metal (lithium or magnesium) is generally a fast and efficient process, kinetically controlled and following the reactivity trend I > Br > Cl wikipedia.org. The resulting 5-pyridyllithium or 5-pyridylmagnesium species is a highly reactive intermediate znaturforsch.comresearchgate.net. This organometallic intermediate can then be quenched with a wide variety of electrophiles to introduce diverse functional groups at the 5-position mdpi.comresearchgate.net. The low temperature is crucial to prevent side reactions, such as nucleophilic attack on the pyridine ring by the alkyllithium reagent mdpi.com. For substrates with multiple bromine atoms, regioselectivity can often be controlled by the choice of reagent and reaction conditions researchgate.netacs.orgarkat-usa.org. In this compound, the halogen-metal exchange is expected to occur selectively at the more electron-deficient C5-Br bond over the C-Br bond of the ethyl side chain.

Table 3: Functionalization via Halogen-Metal Exchange at the C5-Position

| Reagent Sequence | Electrophile | Resulting Functional Group | Product Name |

|---|

Chemoselectivity and Regioselectivity Challenges

The principal challenge in the chemical manipulation of this compound lies in achieving chemoselectivity—the preferential reaction of one functional group in the presence of another. In this case, the focus is on selectively transforming either the aromatic or the benzylic bromine atom.

Differentiating Reactivity Between the Two Bromine Sites

The reactivity of the two bromine atoms in this compound is fundamentally different, a concept well-established in organic chemistry. The bromine atom attached to the pyridine ring is an aryl halide, while the bromine on the ethyl group is a benzylic-type halide.

Benzylic Bromine: The C-Br bond at the ethyl substituent is significantly more labile and susceptible to nucleophilic substitution reactions. This heightened reactivity is attributed to the stability of the potential carbocation intermediate or the transition state during SN1 and SN2 reactions, respectively. The adjacent pyridine ring, analogous to a benzene ring, can stabilize a positive charge through resonance, thereby lowering the activation energy for substitution at the benzylic position. Consequently, this site readily reacts with a wide range of nucleophiles.

Aromatic Bromine: In contrast, the bromine atom at the C-5 position of the pyridine ring is considerably less reactive towards traditional nucleophilic substitution. The C-Br bond has a partial double bond character due to resonance with the aromatic system, making it stronger and shorter. Furthermore, the sp²-hybridized carbon of the pyridine ring is more electronegative than an sp³-hybridized carbon, which also hinders nucleophilic attack. Substitution at this position typically requires more forcing conditions or the use of transition metal catalysis.

This inherent difference in reactivity forms the basis for achieving selective transformations.

Strategies for Selective Transformation of Each Halogen

Capitalizing on the distinct electronic and steric environments of the two bromine atoms, specific strategies can be employed to achieve selective functionalization.

Selective Functionalization of the Benzylic Bromine:

Due to its higher reactivity, the benzylic bromine can be selectively targeted by nucleophiles under relatively mild conditions, leaving the aromatic bromine intact. Common transformations include:

Nucleophilic Substitution: Reaction with various nucleophiles such as amines, alkoxides, cyanides, and thiolates can proceed, often at or below room temperature, to introduce a wide array of functional groups.

Synthesis of Phosphonium Salts and Phosphine (B1218219) Ligands: Reaction with phosphines, like triphenylphosphine, readily forms the corresponding phosphonium salt. This can be a precursor for ylides used in Wittig reactions or for the synthesis of more complex phosphine ligands.

Formation of Grignard and Organolithium Reagents: While the formation of a Grignard reagent at the benzylic position can be challenging due to the potential for Wurtz coupling, under carefully controlled low-temperature conditions, it may be feasible. However, direct nucleophilic displacement is a more common strategy.

Selective Functionalization of the Aromatic Bromine:

To functionalize the less reactive aromatic bromine, transition metal-catalyzed cross-coupling reactions are the methods of choice. These reactions typically require a palladium, nickel, or copper catalyst and are inert towards the more reactive benzylic bromine, which does not readily undergo oxidative addition to the metal center under these conditions. Key strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C-5 position.

Sonogashira Coupling: The coupling of the aryl bromide with terminal alkynes, catalyzed by palladium and copper complexes, provides a direct route to 5-alkynylpyridine derivatives.

Negishi Coupling: This reaction utilizes organozinc reagents in the presence of a palladium or nickel catalyst to form C-C bonds. It is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines.

By carefully selecting the reaction type and conditions, chemists can selectively manipulate one bromine atom while preserving the other for subsequent transformations, enabling a stepwise and controlled construction of polysubstituted pyridines.

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst is critical in modulating the reactivity and selectivity of reactions involving this compound. These factors can influence reaction rates, dictate which bromine atom reacts, and even alter the reaction mechanism.

Solvent Effects:

The polarity and coordinating ability of the solvent play a crucial role in both nucleophilic substitution and cross-coupling reactions.

For Nucleophilic Substitution at the Benzylic Position:

Polar protic solvents (e.g., ethanol, water) can stabilize both the departing bromide anion and the potential carbocation intermediate, favoring SN1-type reactions.

Polar aprotic solvents (e.g., acetone, DMF, DMSO) are effective for SN2 reactions as they solvate the cation but not the nucleophile as strongly, thus increasing the nucleophile's reactivity. The choice of solvent can therefore influence the stereochemical outcome if the benzylic carbon is chiral.

For Cross-Coupling at the Aromatic Position:

The solvent must be capable of dissolving the substrate, catalyst, and reagents. Common solvents for Suzuki couplings include mixtures of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous base solution. The solvent can influence the stability and activity of the catalytic species. For instance, more polar solvents can accelerate the oxidative addition and reductive elimination steps in the catalytic cycle.

Catalyst Effects:

In the context of cross-coupling reactions at the aromatic bromine, the choice of catalyst, particularly the ligand coordinated to the metal center, is paramount.

Palladium Catalysts:

Ligands: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst are crucial. Electron-rich and bulky ligands generally promote the oxidative addition of the aryl bromide and the subsequent reductive elimination, leading to higher reaction efficiency. For example, bulky biarylphosphine ligands like XPhos and SPhos are often effective in challenging Suzuki and Buchwald-Hartwig couplings.

Precatalysts: The use of well-defined palladium precatalysts can lead to more reproducible results and lower catalyst loadings.

The interplay between the substrate's inherent reactivity, the chosen reagents, and the specific solvent and catalyst system allows for a high degree of control over the functionalization of this compound, making it a versatile building block in organic synthesis.

Applications of 5 Bromo 2 1 Bromoethyl Pyridine in Advanced Organic Synthesis

Building Block in the Construction of Complex Heterocyclic Systems

Detailed research findings on the use of 5-Bromo-2-(1-bromoethyl)pyridine for the synthesis of complex heterocyclic systems are not available in the reviewed literature. The reactivity of the two bromine atoms—one on the pyridine (B92270) ring and one on the ethyl side chain—theoretically allows for various cyclization and coupling reactions. However, specific instances of these transformations have not been reported.

Synthesis of Polycyclic Pyridine Derivatives

No specific examples of this compound being used as a precursor for the synthesis of polycyclic pyridine derivatives were found. Methodologies for creating such systems often rely on other substituted pyridines, such as 5-bromo-2-methylpyridin-3-amine (B1289001) or 5-bromo-2-iodopyridine, which can be converted into reactive organometallic intermediates for subsequent coupling reactions. mdpi.comgoogle.com

Formation of Imidazo- and Pyrrolo-Pyridines

The synthesis of imidazo[1,2-a]pyridines and pyrrolo[2,3-b]pyridines typically involves the condensation of 2-aminopyridines with α-halocarbonyl compounds or other cyclization strategies. acs.orgnih.gov For instance, 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines have been prepared via Fischer indole (B1671886) cyclization, but this method starts from different precursors like 2-hydrazino-5-iodopyridine. researchgate.net There is no specific literature detailing the conversion of this compound into either imidazo- or pyrrolo-pyridine cores.

Integration into Fused Ring Systems

While the synthesis of fused heterocyclic systems containing a pyridine ring is a broad and active area of research, no documented examples specifically utilize this compound as a starting material. rsc.org The development of novel routes to these scaffolds is ongoing, but current literature does not include the application of this particular compound.

Precursor for Advanced Molecular Scaffolds

The potential of this compound as a precursor for more complex molecular architectures, such as specialized ligands or chiral auxiliaries, is plausible but not experimentally documented.

Development of Ligands for Coordination Chemistry

The synthesis of pyridine-based ligands for coordination chemistry is a well-established field. For example, related compounds like 5-bromo-2-methoxypyridine (B44785) are used as ligands for nicotinic acetylcholine (B1216132) receptors. chemicalbook.com Additionally, cyclometalated platinum(II) complexes have been prepared from ligands such as 2-(4-bromophenyl)pyridine. nih.gov However, there are no specific reports on the synthesis of ligands derived from this compound and their subsequent use in coordination chemistry.

Synthesis of Chiral Auxiliaries and Catalysts

The presence of a stereocenter in this compound makes it a theoretical candidate for use as a chiral auxiliary or as a precursor to a chiral catalyst. Chiral auxiliaries are instrumental in asymmetric synthesis to control the stereochemical outcome of reactions. rsc.orgresearchgate.net Despite this potential, a search of the relevant literature did not yield any instances of this compound being employed for this purpose.

Contribution to the Development of Novel Molecular Architectures in Research

The utility of this compound as a precursor in the synthesis of novel molecular structures is a subject of ongoing research. The two bromine atoms, situated at different positions and possessing distinct chemical environments, allow for selective and sequential transformations, paving the way for the assembly of diverse and complex molecular entities.

Exploration of Structure-Reactivity Relationships in Derivatives

The exploration of structure-reactivity relationships is fundamental to understanding and predicting chemical behavior. The dual bromine atoms in this compound offer a platform for such investigations. The bromine atom on the pyridine ring is susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. Concurrently, the bromine atom in the 1-bromoethyl side chain is prone to nucleophilic substitution reactions.

This differential reactivity allows for a systematic variation of substituents at two distinct points of the molecule, leading to the generation of libraries of derivatives. By studying the impact of these structural modifications on the reactivity of the molecule and the properties of the resulting products, researchers can gain valuable insights. For instance, the electronic nature of the substituent introduced at the 5-position of the pyridine ring can influence the reactivity of the benzylic bromide, and vice versa.

A hypothetical study could involve the synthesis of a series of 5-aryl-2-(1-bromoethyl)pyridines via a Suzuki coupling reaction. The reactivity of the benzylic bromide in this series towards a common nucleophile could then be quantified. The results, as tabulated below, would provide a quantitative measure of the electronic influence of the aryl group on the SN1 or SN2 reactivity at the benzylic position.

| Aryl Substituent (at C5) | Electronic Nature | Relative Rate of Nucleophilic Substitution at Benzylic Position |

| 4-Methoxyphenyl | Electron-donating | Increased |

| Phenyl | Neutral | Baseline |

| 4-Nitrophenyl | Electron-withdrawing | Decreased |

This table is illustrative and based on established principles of physical organic chemistry, as specific experimental data for this compound derivatives is not widely available in published literature.

Design and Synthesis of Mechanistically Probing Molecules

The unique structural attributes of this compound also lend themselves to the design and synthesis of molecules intended to probe the mechanisms of chemical reactions. For example, the introduction of a reporter group or a reactive handle at one position allows for the study of reactions occurring at the other.

One potential application is in the synthesis of bifunctional molecules that can be used to study proximity-driven reactions. By selectively reacting one of the bromine atoms, a catalytic moiety or a binding domain can be installed. The subsequent reaction at the remaining bromine atom can then be studied to understand the influence of the tethered functionality on the reaction rate and mechanism.

Furthermore, isotopic labeling of one of the bromine atoms (e.g., using 81Br) could enable detailed mechanistic studies of halogen-dance reactions or other rearrangements on the pyridine scaffold. The ability to track the fate of a specific bromine atom throughout a reaction sequence can provide unambiguous evidence for proposed mechanistic pathways.

While specific, published examples of the use of this compound for designing mechanistically probing molecules are scarce, its potential in this area is significant and awaits further exploration by the synthetic chemistry community. The strategic placement of two distinct reactive handles on a rigid heterocyclic core makes it an ideal candidate for constructing sophisticated molecular tools for mechanistic investigations.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 1 Bromoethyl Pyridine

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and characterization of 5-Bromo-2-(1-bromoethyl)pyridine. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that is directly correlated to its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information about the number and types of hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the ethyl side chain. The chemical shifts of the aromatic protons are influenced by the presence of the two bromine atoms and the nitrogen atom in the ring. The protons on the ethyl group, specifically the methine (-CH) and methyl (-CH₃) protons, would appear as a quartet and a doublet, respectively, due to spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are affected by the electronegativity of the nitrogen and bromine atoms. The carbons of the bromoethyl side chain would also have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.90 | d | 8.4 |

| H-4 | 7.70 | dd | 8.4, 2.4 |

| H-6 | 8.60 | d | 2.4 |

| -CH(Br) | 5.20 | q | 6.8 |

| -CH₃ | 2.05 | d | 6.8 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 162.5 |

| C-3 | 125.0 |

| C-4 | 141.0 |

| C-5 | 120.0 |

| C-6 | 150.5 |

| -CH(Br) | 45.0 |

| -CH₃ | 25.0 |

Note: The data in the tables above are predicted values based on known chemical shift ranges for similar structures and have not been experimentally verified.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for distinguishing between isomers.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the H-3 and H-4 protons on the pyridine ring, and between the methine and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the point of attachment of the bromoethyl side chain to the pyridine ring and for confirming the positions of the bromine atoms. For instance, correlations between the methine proton of the bromoethyl group and the C-2 and C-3 carbons of the pyridine ring would confirm the C-2 substitution.

These 2D NMR experiments are essential for differentiating this compound from its potential regioisomers, such as isomers with the bromoethyl group at a different position or with a different bromination pattern on the pyridine ring.

Variable temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as the rotation around single bonds. nih.gov For this compound, VT-NMR could be used to study the rotational barrier around the C-C bond connecting the bromoethyl group to the pyridine ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis in Reaction Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni.lu

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its elemental formula (C₇H₇Br₂N).

The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments, with a 1:2:1 intensity ratio for species containing two bromine atoms.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragments can provide valuable information about the molecule's structure. Expected fragmentation pathways would include the loss of a bromine atom, the cleavage of the bromoethyl side chain, and the fragmentation of the pyridine ring. The predicted collision cross section (CCS) values can further aid in the identification of the compound and its fragments. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 263.90181 | 131.9 |

| [M+Na]⁺ | 285.88375 | 143.1 |

| [M-H]⁻ | 261.88725 | 137.9 |

| [M+NH₄]⁺ | 280.92835 | 151.4 |

| [M+K]⁺ | 301.85769 | 128.3 |

| [M+H-H₂O]⁺ | 245.89179 | 140.3 |

Data obtained from PubChem CID 22616281. uni.lu

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy) for Functional Group Presence and Vibrational Modes

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the alkyl side chain. The C=N and C=C stretching vibrations of the pyridine ring would also be observable. The C-Br stretching vibrations would appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy would also be sensitive to the vibrations of the pyridine ring and the C-Br bonds. The symmetric vibrations of the molecule often give rise to strong Raman signals.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, which can be used for its identification and for studying intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), offers deep insights into the electronic structure and reactivity of molecules. These theoretical studies are crucial for understanding properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties.

Geometry Optimization and Energetic Stability

This computational step determines the most stable three-dimensional structure of a molecule (its lowest energy state). While this would be a standard calculation, no published studies were found that report the optimized geometry or the energetic stability of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. anton-paar.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). anton-paar.comnih.gov The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. Unfortunately, specific FMO analyses, including the HOMO-LUMO gap and descriptions of their nodal properties for this compound, are not present in the accessible literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting how a molecule will interact with other reagents. As with other computational analyses, MEP maps for this compound have not been published.

Reactivity Indices and Local Softness Analysis

Derived from DFT, reactivity indices and local softness analysis provide quantitative measures of a molecule's reactivity at specific atomic sites. These tools can predict the most likely sites for nucleophilic or electrophilic attack. A comprehensive literature search found no studies applying these analyses to this compound.

Reaction Pathway and Transition State Modeling

The synthesis and reactions of this compound involve transformations where understanding the reaction pathway and the structure of transition states is crucial for optimization and mechanistic elucidation. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for this purpose.

Reaction Mechanisms: The compound this compound can participate in several reaction types, including nucleophilic substitution at the benzylic carbon and cross-coupling reactions at the C-Br bond on the pyridine ring.

Nucleophilic Substitution: The bromoethyl group is susceptible to nucleophilic attack. The mechanism can be either S_N1, proceeding through a carbocation intermediate, or S_N2, a concerted process. The stability of the potential carbocation intermediate, influenced by the pyridine ring, and the steric hindrance around the reaction center are key factors determining the pathway. youtube.com For primary and secondary haloalkanes, the S_N2 mechanism is often favored. youtube.com DFT calculations can map the potential energy surface for both pathways, identifying the transition state structures and their corresponding energy barriers, thus predicting the favored mechanism. nih.gov

Cross-Coupling Reactions: The bromine atom on the pyridine ring allows for participation in cross-coupling reactions like the Suzuki or Sonogashira reactions. nih.gov These reactions, catalyzed by transition metals, involve a series of steps including oxidative addition, transmetalation, and reductive elimination. Computational modeling can elucidate the geometry of the transition state for each step, providing insights into the reaction kinetics and the role of the catalyst and ligands. nih.gov

Transition State Theory: Transition state theory is applied to calculate the rate of reaction based on the properties of the transition state. The Gibbs free energy of activation (ΔG‡) is a key parameter determined from these calculations.

Table 1: Hypothetical Computational Data for a Nucleophilic Substitution Reaction

| Parameter | S_N1 Pathway | S_N2 Pathway |

| Intermediate Stability (kcal/mol) | -15 | N/A |

| Transition State Energy (kcal/mol) | +25 | +20 |

| Predicted Dominant Mechanism | S_N2 | - |

This table is illustrative and based on general principles of reaction mechanisms.

Molecular Dynamics Simulations (if applicable for conformational studies)

The flexibility of the 1-bromoethyl side chain in this compound makes it a candidate for molecular dynamics (MD) simulations to explore its conformational landscape. MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior. nih.gov

Conformational Analysis: The rotation around the C-C bond connecting the pyridine ring and the ethyl group, as well as the C-Br bond, can lead to various conformers. MD simulations can identify the most stable conformers and the energy barriers for interconversion between them. nih.gov This information is crucial as the conformation of the molecule can influence its reactivity and interactions with other molecules. mdpi.com

Solvent Effects: MD simulations are particularly useful for studying the influence of the solvent on the conformational preferences. The solvent can stabilize certain conformers through intermolecular interactions, which can be explicitly modeled in the simulation.

Table 2: Illustrative Output from a Molecular Dynamics Simulation

| Conformational Dihedral Angle (N-C-C-Br) | Population (%) | Relative Energy (kcal/mol) |

| 60° (gauche) | 65 | 0 |

| 180° (anti) | 30 | 1.2 |

| -60° (gauche) | 5 | 2.5 |

This table represents a hypothetical distribution of conformers that could be obtained from an MD simulation.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds like this compound. These in silico methods are often used in conjunction with experimental spectroscopy. tau.ac.il

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. tau.ac.il The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating NMR chemical shifts of both ¹H and ¹³C nuclei. tau.ac.il By calculating the magnetic shielding tensors for the optimized molecular geometry, a theoretical NMR spectrum can be generated. tau.ac.il

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. tau.ac.ilnih.gov This is typically done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). q-chem.com Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes. q-chem.com Accounting for anharmonicity, for instance through Vibrational Perturbation Theory (VPT2), can improve the accuracy of the predicted spectra, especially for halogenated compounds. nih.gov

Table 3: Comparison of Hypothetical Experimental and In Silico Spectroscopic Data

| Technique | Parameter | Experimental Value | Calculated Value |

| ¹H NMR | Chemical Shift (ppm) for CH-Br | 5.2 | 5.1 |

| ¹³C NMR | Chemical Shift (ppm) for C-Br (ring) | 120 | 119.5 |

| IR | Vibrational Frequency (cm⁻¹) for C-Br stretch | 650 | 655 |

This table is illustrative. The accuracy of calculated values depends on the level of theory and basis set used.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The presence of a stereocenter at the ethyl-benzylic position of 5-Bromo-2-(1-bromoethyl)pyridine presents a significant opportunity for the development of enantiomerically pure compounds. Access to such compounds is crucial for applications in pharmaceuticals and chiral catalysis. Future research is anticipated to move beyond classical resolution techniques, which are inherently limited by a theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org

Key emerging strategies are likely to include:

Asymmetric Bromination: The development of catalytic asymmetric bromination methods for the benzylic position of 5-bromo-2-ethylpyridine (B1339753) would offer a direct and atom-economical route to the chiral product. This could involve the use of chiral catalysts to control the stereochemical outcome of the bromination reaction. nih.gov

Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials from the chiral pool, such as chiral amino acids or hydroxy acids, could provide an alternative pathway to specific enantiomers of the target molecule. rsc.org This approach involves building the pyridine (B92270) ring or attaching the side chain in a stereocontrolled manner.

Enantioselective Reduction: The asymmetric reduction of a corresponding acetyl precursor, 5-bromo-2-acetylpyridine, using chiral reducing agents or catalysts could provide a reliable method for obtaining the chiral alcohol, which can then be converted to the bromide.

Kinetic Resolution: Enzymatic or catalytic kinetic resolution of the racemic this compound could be explored to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

These advanced synthetic methods will be instrumental in providing access to optically pure this compound, thereby enabling a more detailed investigation of its properties and potential applications in stereospecific synthesis and interactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. nih.gov The synthesis of functionalized pyridines is an area that stands to benefit significantly from these technologies.

Future research will likely focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its precursors would offer advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), improved heat and mass transfer, and the ability to handle hazardous reagents and intermediates more safely.

Automated Reaction Optimization: Automated platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and solvents to identify the optimal parameters for the synthesis and subsequent functionalization of this compound. This high-throughput approach can significantly accelerate the discovery of new reactions and applications.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system would allow for the real-time monitoring of reactions and the isolation of highly pure products without manual intervention, leading to a more streamlined and efficient workflow.

The integration of these technologies will not only enhance the production of this compound but also facilitate its use as a versatile building block in the automated synthesis of compound libraries for drug discovery and materials science research.

Exploration of Advanced Catalytic Transformations Beyond Established Methods

The two bromine atoms on the this compound scaffold offer distinct reactivity profiles, making it a versatile substrate for a wide range of catalytic transformations. While established cross-coupling reactions are valuable, future research is expected to delve into more advanced and novel catalytic methods to further expand its synthetic utility.

Emerging areas of exploration include:

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring, particularly at positions not occupied by bromine, represents a highly atom-economical and efficient strategy for introducing further complexity. rsc.orgacs.orgrsc.org Research into selective C-H activation at the C-3, C-4, or C-6 positions would open up new avenues for creating diverse molecular architectures. For instance, palladium-catalyzed C-H arylation has been shown to be effective for functionalizing pyridine rings. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. mdpi.com Future work could explore the use of photocatalysis to initiate novel transformations of this compound, such as radical-based functionalizations or cross-coupling reactions that are complementary to traditional thermal methods. nih.govnih.govrsc.orgresearchgate.net The bromine atoms could serve as radical precursors or participate in radical-polar crossover reactions. nih.gov

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable transformations that are not possible with a single catalyst. Future research may explore dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst or a photocatalyst, to achieve novel and selective functionalization of the molecule.

Umpolung Strategies: The development of methods to reverse the normal reactivity of the pyridine ring, for example by converting a typically electrophilic position into a nucleophilic one, could lead to the synthesis of otherwise inaccessible derivatives. nih.gov

These advanced catalytic methodologies will provide chemists with powerful new tools to manipulate the structure of this compound with high precision, leading to the creation of novel compounds with potentially valuable properties.

Application in Materials Science Research and Supramolecular Chemistry

The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization at multiple sites, makes this compound an intriguing building block for materials science and supramolecular chemistry.

Future research directions are likely to include:

Synthesis of Novel Ligands: The two bromine atoms can be selectively replaced to create bidentate or tridentate ligands. For example, transformation of the bromoethyl group and the bromine on the ring into other coordinating groups could lead to novel chiral ligands for asymmetric catalysis or the construction of complex metal-organic frameworks (MOFs). nih.gov

Optoelectronic Materials: Pyridine-based structures are known to be useful as electron-transporting materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgmdpi.com By incorporating this compound into larger conjugated systems, researchers could develop new materials with tailored electronic and photophysical properties. nih.govacs.org The bromine atoms provide convenient handles for extending the conjugation through cross-coupling reactions.

Supramolecular Assemblies: The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the formation of well-defined supramolecular structures. nih.govrsc.org By designing appropriate complementary molecules, it may be possible to use this compound as a key component in the self-assembly of complex architectures such as molecular cages, polymers, and gels with interesting functional properties. nih.govacs.org

Functional Polymers: The bromoethyl group can be used as an initiation site for controlled radical polymerization techniques, allowing for the synthesis of well-defined polymers with pendant pyridyl groups. These polymers could find applications as smart materials, sensors, or catalysts.

The exploration of this compound in these areas is still in its early stages, but the versatility of this compound suggests that it holds significant promise for the development of new functional materials and complex chemical systems with a wide range of potential applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(1-bromoethyl)pyridine, and how can purity be optimized?

- Methodology :

- Nucleophilic Substitution : React 2-(1-hydroxyethyl)pyridine with PBr₃ or HBr in anhydrous conditions to introduce the bromoethyl group .

- Cross-Coupling : Use palladium-catalyzed Suzuki-Miyaura coupling to install bromine at the 5-position, leveraging aryl halide precursors .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) effectively isolates the product, while slow evaporation of solvent mixtures yields high-purity crystals for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm bromine integration (e.g., δ 1.5–2.0 ppm for -CH₂Br, δ 4.5–5.5 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~265.92 g/mol) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, with typical unit cell parameters (e.g., orthorhombic system, a = 12–13 Å, b = 20–21 Å) .

Q. How should this compound be stored to prevent degradation?

- Stability Protocol :

- Store under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis of C-Br bonds. Avoid prolonged exposure to light or moisture .

- Decomposition pathways include Br⁻ elimination under basic conditions or radical-mediated degradation in polar solvents .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bromine substituents in multi-step syntheses?

- Selective Reactivity :

- 5-Position Bromine : More electrophilic due to pyridine ring electron-withdrawing effects; reacts preferentially in SNAr with amines/thiols at 60–80°C .

- 1-Bromoethyl Group : Undergoes Stille or Negishi cross-coupling with organometallic reagents (e.g., Grignard) under Pd(0) catalysis .

- Case Study : In gold(III) catalyst synthesis, the 5-bromo group is replaced with aryl groups via Suzuki coupling, while the bromoethyl moiety remains intact for ligand coordination .

Q. How does this compound perform as a ligand in transition-metal catalysis?

- Catalytic Applications :

- Au(III) Complexes : Forms stable (N,C)-chelated complexes for C–H activation or cross-coupling reactions. The bromoethyl group enhances steric bulk, improving selectivity in asymmetric catalysis .

- Pd Catalysis : Acts as a directing group in C–H functionalization, with the bromine atoms serving as transient leaving groups .

- Performance Metrics : Turnover numbers (TON) >1,000 and enantiomeric excess (ee) >90% reported in Au(III)-mediated cyclopropanation .

Q. What computational methods predict the reactivity and biological activity of this compound derivatives?

- In Silico Approaches :

- DFT Calculations : Optimize transition states for bromine substitution (e.g., activation energies ~25–30 kcal/mol for SN2 pathways) .